

Application Notes and Protocols for Labeling Enterobactin for Transport Studies

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Compound of Interest

Compound Name: *Enterobactin*

Cat. No.: *B1671361*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enterobactin (Ent) is a high-affinity siderophore produced by many Gram-negative bacteria, such as *Escherichia coli*, to sequester ferric iron (Fe^{3+}) from the host environment. The remarkable efficiency of the **enterobactin**-mediated iron transport system makes it an attractive target for the development of novel antimicrobial agents. By attaching probes to **enterobactin**, researchers can elucidate the mechanisms of its transport across the bacterial cell envelope and screen for molecules that inhibit this essential nutrient uptake pathway. These application notes provide detailed protocols for the fluorescent labeling, radiolabeling, and biotinylation of **enterobactin** analogs to facilitate transport studies.

Methods for Labeling Enterobactin Analogs

Direct labeling of native **enterobactin** is challenging due to the lack of suitable functional groups. A more effective strategy involves the synthesis of an **enterobactin** analog that incorporates a reactive handle, such as a primary amine, for conjugation. A biomimetic analog, EntKL, has been developed for this purpose, featuring an amino group on its backbone that is amenable to labeling without significantly compromising its recognition by bacterial uptake machinery.^{[1][2]}

Fluorescent Labeling of Enterobactin Analog (EntKL)

Fluorescently labeled **enterobactin** is a powerful tool for visualizing its interaction with bacterial cells and quantifying uptake using techniques like fluorescence microscopy and flow cytometry. [3][4] Rhodamine dyes are a common choice due to their photostability and bright fluorescence.[5]

Protocol: Synthesis of Rhodamine-Labeled EntKL (Rh-EntKL)

This protocol describes the conjugation of an amine-reactive rhodamine dye (e.g., 6-Carboxy-X-Rhodamine, NHS ester) to the primary amine of the EntKL analog.[5][6][7]

Materials:

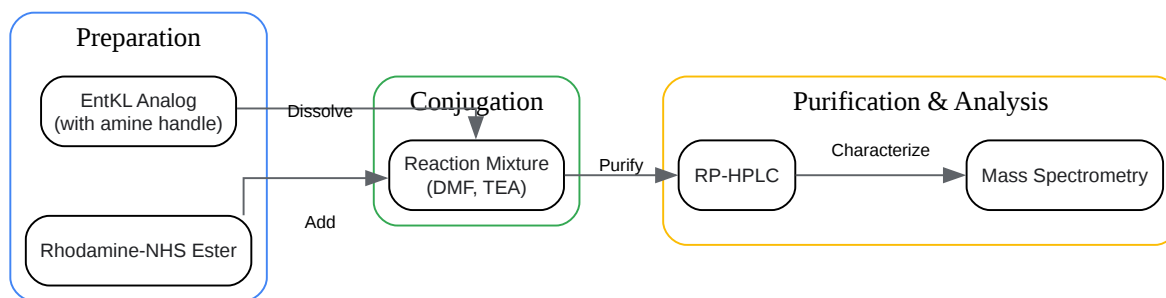
- EntKL (synthesized with a primary amine handle)
- 6-Carboxy-X-Rhodamine, N-hydroxysuccinimide (NHS) ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium bicarbonate buffer, pH 8.3
- Triethylamine (TEA)
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Procedure:

- Preparation of EntKL: Dissolve EntKL in anhydrous DMF to a final concentration of 10 mM.
- Preparation of Rhodamine NHS Ester: Immediately before use, dissolve the 6-ROX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[5]
- Conjugation Reaction:
 - To the EntKL solution, add a 1.5-fold molar excess of the dissolved rhodamine NHS ester.
 - Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.

- Stir the reaction at room temperature for 4 hours in the dark.
- Purification:
 - Purify the reaction mixture by RP-HPLC on a C18 column.[8]
 - Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the product.
 - Collect fractions and identify the Rh-EntKL conjugate by monitoring the absorbance at the excitation maximum of the rhodamine dye (around 575 nm).
- Characterization:
 - Confirm the identity and purity of the Rh-EntKL conjugate by mass spectrometry.[9]

Experimental Workflow for Fluorescent Labeling



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Caption: Workflow for the synthesis and purification of a fluorescently labeled **enterobactin** analog.

Radiolabeling of Enterobactin

Radiolabeling with isotopes such as ^{55}Fe or ^{59}Fe allows for highly sensitive and quantitative measurements of **enterobactin** transport and binding.[10][11]

Protocol: Preparation of ^{59}Fe -Labeled **Enterobactin** (^{59}Fe -Ent)

This protocol details the formation of the ferric **enterobactin** complex using $^{59}\text{FeCl}_3$.[\[10\]](#)

Materials:

- Purified **enterobactin**
- $^{59}\text{FeCl}_3$ in 0.1 M HCl
- Anhydrous methanol
- 0.5 M Sodium phosphate buffer, pH 7.4
- Sephadex LH-20 chromatography column

Procedure:

- Complex Formation:
 - In a microcentrifuge tube, mix an equimolar amount of purified **enterobactin** (dissolved in methanol) with $^{59}\text{FeCl}_3$.
 - Incubate the mixture at room temperature for 1-2 hours to allow for complex formation.
- Purification:
 - Add 100 μL of 0.5 M sodium phosphate buffer to the reaction mixture.
 - Apply the mixture to a Sephadex LH-20 column pre-equilibrated with methanol.
 - Elute the ^{59}Fe -Ent complex with methanol. The colored complex will separate from unreacted components.
- Quantification:
 - Measure the radioactivity of the purified ^{59}Fe -Ent using a gamma counter.

- Determine the specific activity (e.g., in Ci/mol) based on the known amount of **enterobactin** and the measured radioactivity.

Transport Assay using ^{59}Fe -Ent

This protocol describes a typical transport assay to measure the uptake of ^{59}Fe -Ent into bacterial cells.[\[10\]](#)[\[12\]](#)

Materials:

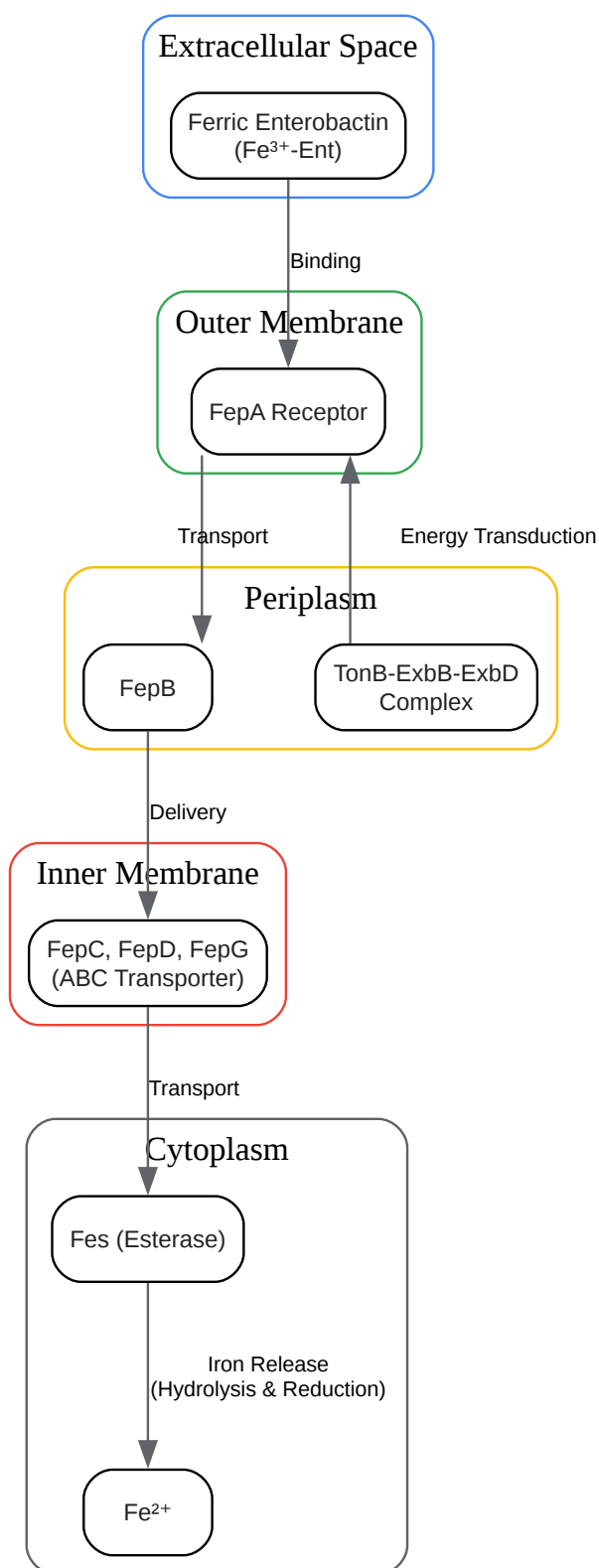
- Bacterial strain of interest (e.g., E. coli)
- Iron-deficient growth medium (e.g., MOPS minimal medium)
- Purified ^{59}Fe -Ent
- 0.1 M LiCl
- Scintillation fluid and counter

Procedure:

- Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in an iron-deficient medium to induce the expression of **enterobactin** transporters.
- Uptake Assay:
 - Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed iron-deficient medium.
 - Initiate the transport assay by adding ^{59}Fe -Ent to the cell suspension at various concentrations.
 - Incubate the cells at 37°C with shaking.
 - At specific time points, remove aliquots of the cell suspension and filter them through a 0.45 μm nitrocellulose membrane.

- Wash the filters rapidly with 0.1 M LiCl to remove non-specifically bound ^{59}Fe -Ent.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
 - Calculate the rate of uptake (e.g., in pmol/ 10^9 cells/min).

Ferric **Enterobactin** Transport Pathway



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Caption: Schematic of the ferric **enterobactin** uptake pathway in *E. coli*.

Biotinylation of Enterobactin Analog (EntKL)

Biotinylation of **enterobactin** allows for its detection and purification using avidin or streptavidin-based affinity methods. This is useful for pull-down assays to identify **enterobactin**-binding proteins.

Protocol: Synthesis of Biotinylated EntKL (Biotin-EntKL)

This protocol describes the conjugation of an amine-reactive biotin derivative (e.g., NHS-Biotin) to the primary amine of the EntKL analog.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- EntKL (synthesized with a primary amine handle)
- NHS-Biotin
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium phosphate buffer, pH 7.2-7.5
- Desalting column (e.g., Sephadex G-25)
- Mass spectrometer

Procedure:

- Preparation of EntKL: Dissolve EntKL in 0.1 M sodium phosphate buffer, pH 7.2-7.5, to a concentration of 1-10 mg/mL.
- Preparation of NHS-Biotin: Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 20 mg/mL.[\[13\]](#)
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved NHS-Biotin to the EntKL solution.
 - Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

- Purification:
 - Remove excess, unreacted NHS-Biotin by passing the reaction mixture through a desalting column.[\[13\]](#)
- Characterization:
 - Confirm the successful biotinylation of EntKL by mass spectrometry, looking for the expected mass shift.[\[16\]](#)[\[17\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from transport studies using labeled **enterobactin** and its analogs.

Table 1: Binding Affinity and Transport Kinetics of Ferric **Enterobactin** and Analogs in E. coli

Compound	Bacterial Strain	Kd (nM)	Km (μM)	Vmax (pmol/10 ⁹ cells/min)	Reference
Fe-Enterobactin	E. coli BN1071	~20	0.41	~100	[10]
Fe-enantio-Enterobactin	E. coli BN1071	~20	-	-	[10]
Fe-TRENCAM	E. coli BN1071	~20	0.37	~50	[10]
Fe-Enterobactin	E. coli K-12	-	0.3	120	[11]
⁵⁹ Fe-Enterobactin	N. gonorrhoeae FA1090	~5000	-	-	[18]

Table 2: Uptake of ⁵⁹Fe-**Enterobactin** in E. coli Strains

Strain	Relevant Genotype	⁵⁹ Fe-Ent Uptake (relative to wild-type)	Reference
Wild-type	-	100%	[10][12]
fepA mutant	Defective in outer membrane receptor	Greatly reduced	[12][19]
fepB mutant	Defective in periplasmic binding protein	Significantly reduced	[18]
fes mutant	Defective in cytoplasmic esterase	Normal initial uptake, but impaired iron release	[19]
tonB mutant	Defective in energy transduction	Greatly reduced	[18]

Conclusion

The methods described provide a comprehensive toolkit for researchers studying **enterobactin**-mediated iron transport. The choice of label will depend on the specific experimental goals. Fluorescent labels are ideal for imaging and high-throughput screening, radiolabels provide the highest sensitivity for quantitative transport assays, and biotinylation is well-suited for affinity-based purification and interaction studies. The use of a synthetic **enterobactin** analog with a dedicated attachment point, such as EntKL, is highly recommended to ensure efficient and specific labeling while preserving biological activity.

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